molecular formula C22H19N3O3S B2609196 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 864859-13-2

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2609196
CAS No.: 864859-13-2
M. Wt: 405.47
InChI Key: UOCUMCHXCZGENY-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/AKT . This targeted inhibition makes it an essential pharmacological tool for investigating the oncogenic drivers in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, where FGFR amplifications, fusions, and mutations are frequently observed. Researchers utilize this inhibitor to elucidate the role of aberrant FGFR signaling in tumor cell proliferation, survival, angiogenesis, and metastasis. Its application in in vitro and in vivo models provides critical insights into the mechanisms of resistance to FGFR inhibition and helps in validating FGFR as a therapeutic target, paving the way for the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13(26)25-8-7-16-18(11-23)22(29-20(16)12-25)24-21(27)17-9-14-5-3-4-6-15(14)10-19(17)28-2/h3-6,9-10H,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCUMCHXCZGENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S and a molecular weight of approximately 405.46 g/mol. Its structure features a thienopyridine moiety linked to a methoxynaphthalene carboxamide, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with thienopyridine structures often exhibit significant anticancer properties. For instance, studies on related compounds have shown:

  • Cytotoxicity : Compounds similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin) have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer cells. The IC50 values for these activities typically range from 10 to 15 µg/mL .
  • Mechanism of Action : These compounds may induce apoptosis through p53-independent pathways, affecting cell cycle regulation by downregulating cyclins and promoting G1 phase arrest. They also interfere with signaling pathways such as PI3K/AKT, which are critical in cancer progression .

Anti-inflammatory Effects

In addition to anticancer activity, the compound may possess anti-inflammatory properties. Studies on related thienopyridine derivatives have shown:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been noted for their ability to suppress the production of TNF-α and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .

Neuroprotective Potential

Some derivatives of thienopyridines have been explored for their neuroprotective effects. They exhibit inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders like Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters such as dopamine .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against NSCLC and HeLa cells
Anti-inflammatorySuppression of TNF-α and IL-6
NeuroprotectiveMAO-B inhibition

Case Study: Anticancer Activity Assessment

A study conducted by Gong et al. evaluated the anticancer effects of a related thienopyridine compound on NSCLC cell lines. The results indicated:

  • Inhibition of Cell Growth : The compound inhibited growth in a dose-dependent manner.
  • Induction of Apoptosis : The study observed increased apoptosis rates in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Core Structure Key Substituents Functional Implications
Target Compound : N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide Thieno[2,3-c]pyridine 6-acetyl, 3-cyano, 3-methoxynaphthalene-2-carboxamide Enhanced lipophilicity (acetyl), electronic stabilization (cyano), bulky aromatic binding (naphthalene)
Analog 1 : N-(3-cyano-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(phenylcarbonyl)benzamide Thieno[2,3-c]pyridine 6-methyl, 3-cyano, 4-(phenylcarbonyl)benzamide Reduced steric bulk (methyl vs. acetyl); increased π-π stacking potential (phenylcarbonyl)
Analog 2 : N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonyl-benzamide Thieno[2,3-c]pyridine 3-benzothiazolyl, 6-methyl, 4-pyrrolidinylsulfonyl benzamide Electron-rich benzothiazole may enhance fluorescence; sulfonyl group improves solubility
Analog 3 : N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxy-benzamide Thieno[3,4-c]pyrazole 4-chlorophenyl, 4-isopropoxy benzamide Pyrazole core alters aromaticity; chloro group increases lipophilicity and halogen bonding potential

Key Differences in Physicochemical Properties

Lipophilicity: The target compound’s acetyl group increases lipophilicity compared to Analog 1’s methyl group.

Solubility :

  • Analog 2’s pyrrolidinylsulfonyl group improves aqueous solubility compared to the target compound’s methoxynaphthalene moiety, which is bulkier and less polar .

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